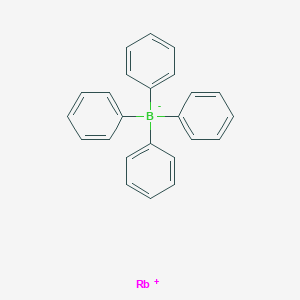
rubidium(1+);tetraphenylboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium(1+);tetraphenylboranuide, also known as rubidium tetraphenylborate, is an organoboron compound with the chemical formula C24H20BRb. It consists of a rubidium cation (Rb+) and a tetraphenylborate anion (B(C6H5)4-). This compound is known for its large anionic structure and is commonly used in various chemical applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Rubidium tetraphenylborate can be synthesized through the reaction of rubidium chloride (RbCl) with sodium tetraphenylborate (NaB(C6H5)4) in an aqueous solution. The reaction proceeds as follows:
[ \text{RbCl} + \text{NaB(C6H5)4} \rightarrow \text{RbB(C6H5)4} + \text{NaCl} ]
The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of rubidium tetraphenylborate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is purified through multiple recrystallization steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Rubidium tetraphenylborate undergoes various chemical reactions, including:
Substitution Reactions: The tetraphenylborate anion can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.
Coordination Reactions: The compound can form coordination complexes with various metal ions, enhancing its solubility and stability in organic solvents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and organometallic compounds. The reactions are typically carried out in organic solvents such as dichloromethane or toluene at room temperature.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used as reagents.
Major Products Formed
Substitution Reactions: The major products are substituted tetraphenylborate derivatives, where one or more phenyl groups are replaced by other functional groups.
Coordination Reactions: The major products are coordination complexes of rubidium tetraphenylborate with various metal ions.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Rubidium tetraphenylborate exerts its effects primarily through its anionic component, tetraphenylborate. The tetraphenylborate anion can uncouple oxidative phosphorylation in mitochondria, disrupting the energy transfer reactions. This mechanism is utilized in various biochemical studies to investigate mitochondrial function and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
Rubidium tetraphenylborate is compared with other similar compounds such as:
Sodium tetraphenylborate (NaB(C6H5)4): Similar in structure but contains a sodium cation instead of rubidium.
Potassium tetraphenylborate (KB(C6H5)4): Contains a potassium cation and is used in similar applications as rubidium tetraphenylborate.
Cesium tetraphenylborate (CsB(C6H5)4): Contains a cesium cation and is used in the separation and purification of cesium ions.
Rubidium tetraphenylborate is unique due to the presence of the rubidium cation, which imparts distinct properties such as higher solubility in organic solvents and enhanced stability in coordination complexes .
Eigenschaften
IUPAC Name |
rubidium(1+);tetraphenylboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.Rb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJLZQVNFRBQQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BRb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














